molecular formula C20H16ClN3O3S B2638438 1-(4-Chlorobenzyl)-3-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)urea CAS No. 1207022-44-3

1-(4-Chlorobenzyl)-3-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)urea

Cat. No. B2638438
CAS RN: 1207022-44-3
M. Wt: 413.88
InChI Key: AJPRJJWBDLEAGE-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)-3-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)urea is a synthetic compound that has gained attention in the scientific community due to its potential pharmacological properties. This compound belongs to the class of urea derivatives and has been studied for its therapeutic applications in various diseases.

Scientific Research Applications

1-(4-Chlorobenzyl)-3-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)urea has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been reported to exhibit anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. It also has anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Additionally, it has been shown to have neuroprotective effects by preventing neuronal cell death and reducing oxidative stress.

Mechanism of Action

The exact mechanism of action of 1-(4-Chlorobenzyl)-3-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)urea is not fully understood. However, it has been suggested that it exerts its pharmacological effects by modulating various signaling pathways such as the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. It has also been reported to inhibit the activity of certain enzymes such as COX-2 and MMP-9.
Biochemical and Physiological Effects:
1-(4-Chlorobenzyl)-3-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)urea has been shown to have various biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also inhibits the activity of COX-2, which is an enzyme involved in the production of prostaglandins that promote inflammation. Additionally, it has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(4-Chlorobenzyl)-3-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)urea in lab experiments is its potential therapeutic applications in various diseases. It has been shown to exhibit anti-cancer, anti-inflammatory, and neuroprotective properties. However, one of the limitations is the lack of information on its toxicity and pharmacokinetics. Further studies are needed to determine the safety and efficacy of this compound.

Future Directions

There are several future directions for the study of 1-(4-Chlorobenzyl)-3-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)urea. One of the directions is to investigate its potential therapeutic applications in other diseases such as cardiovascular diseases and metabolic disorders. Another direction is to study its mechanism of action in more detail to identify potential targets for drug development. Additionally, further studies are needed to determine the toxicity and pharmacokinetics of this compound to evaluate its safety and efficacy.

Synthesis Methods

The synthesis of 1-(4-Chlorobenzyl)-3-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)urea involves the reaction of 4-(7-methoxybenzofuran-2-yl)thiazol-2-amine with 1-(4-chlorobenzyl)urea in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) at room temperature. The resulting product is purified by column chromatography to obtain the final compound.

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O3S/c1-26-16-4-2-3-13-9-17(27-18(13)16)15-11-28-20(23-15)24-19(25)22-10-12-5-7-14(21)8-6-12/h2-9,11H,10H2,1H3,(H2,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJPRJJWBDLEAGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)NCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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